Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate
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Overview
Description
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate is an organophosphorus compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloroethynyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonamidates .
Scientific Research Applications
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate exerts its effects involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved may include inhibition of acetylcholinesterase or other critical enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl P-(chloroethynyl)-N,N-dimethylphosphonamidate
- Ethyl P-(chloroethynyl)-N,N-diethylphosphonamidate
- Methyl P-(bromoethynyl)-N,N-diethylphosphonamidate
Uniqueness
Methyl P-(chloroethynyl)-N,N-diethylphosphonamidate is unique due to its specific chloroethynyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
CAS No. |
96600-23-6 |
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Molecular Formula |
C7H13ClNO2P |
Molecular Weight |
209.61 g/mol |
IUPAC Name |
N-[2-chloroethynyl(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C7H13ClNO2P/c1-4-9(5-2)12(10,11-3)7-6-8/h4-5H2,1-3H3 |
InChI Key |
WJQDDJXOJQAYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C#CCl)OC |
Origin of Product |
United States |
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